Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
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Overview
Description
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.3.1]nonane ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.3.1]nonane ring system.
Introduction of functional groups: Functional groups such as the oxo and carboxylate groups are introduced through various chemical reactions, including oxidation and esterification.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
- Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Uniqueness
Methyl 7-oxo-9-azabicyclo[331]nonane-3-carboxylate hydrochloride is unique due to its specific functional groups and the arrangement of atoms within its bicyclic structure
Properties
Molecular Formula |
C10H16ClNO3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7;/h6-8,11H,2-5H2,1H3;1H |
InChI Key |
ZFWCHLOBNUFMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(=O)CC(C1)N2.Cl |
Origin of Product |
United States |
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